molecular formula C8H16ClNO2 B1451966 Methyl 2-(piperidin-3-yl)acetate hydrochloride CAS No. 247259-31-0

Methyl 2-(piperidin-3-yl)acetate hydrochloride

Cat. No. B1451966
M. Wt: 193.67 g/mol
InChI Key: BZRVXFSQPBNUIE-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 247259-31-0 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-piperidinylacetate hydrochloride . It is a solid substance and is stored under an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 2-(piperidin-3-yl)acetate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a solid substance . It has a molecular weight of 193.67 and is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Piperidine Derivatives in Pharmaceutical Industry Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Synthesis and Pharmacological Applications The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . One-pot sequential Suzuki–Miyaura coupling and hydrogenation were carried out under mild conditions .

Pharmacological Activity Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a piperidine derivative. While specific applications for this compound are not widely documented, piperidine derivatives have broad applications in the pharmaceutical industry . Here are some potential applications based on the general properties of piperidine derivatives:

1. Drug Design Piperidines are key synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals .

2. Synthesis of Various Piperidine Derivatives Piperidines can undergo intra- and intermolecular reactions to form various derivatives . These reactions can be used to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

3. CNS Stimulant Some piperidine derivatives, such as Methylphenidate, are known to act as central nervous system (CNS) stimulants . It’s possible that “Methyl 2-(piperidin-3-yl)acetate hydrochloride” could have similar properties, but specific studies would be needed to confirm this.

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a specific piperidine derivative. While specific applications for this compound are not widely documented, piperidine derivatives have broad applications in the pharmaceutical industry . Here are some additional potential applications based on the general properties of piperidine derivatives:

1. Multicomponent Reactions Piperidines can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . These reactions are often used in the synthesis of complex organic compounds .

2. Biological Activity Piperidine derivatives have been studied for their biological activity . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, “Methyl 2-(piperidin-3-yl)acetate hydrochloride” could potentially be used in biological studies.

3. CNS Stimulant “Methyl 3-Piperidylacetate”, an analog of “Methyl 2-(piperidin-3-yl)acetate hydrochloride”, is known to act as a central nervous system (CNS) stimulant . It’s possible that “Methyl 2-(piperidin-3-yl)acetate hydrochloride” could have similar properties, but specific studies would be needed to confirm this.

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 2-piperidin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRVXFSQPBNUIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670059
Record name Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperidin-3-yl)acetate hydrochloride

CAS RN

247259-31-0
Record name Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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